Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate

Description

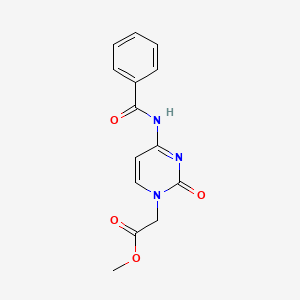

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate is a heterocyclic compound featuring a pyrimidinone core substituted with a benzamido group at position 4 and an acetoxymethyl ester at position 1. The compound’s ester functionality enhances solubility and bioavailability, making it a candidate for prodrug development or as an intermediate in synthesizing bioactive molecules .

Properties

Molecular Formula |

C14H13N3O4 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

methyl 2-(4-benzamido-2-oxopyrimidin-1-yl)acetate |

InChI |

InChI=1S/C14H13N3O4/c1-21-12(18)9-17-8-7-11(16-14(17)20)15-13(19)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,16,19,20) |

InChI Key |

UTOUVTVKVWBZMU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving urea and β-dicarbonyl compounds under acidic or basic conditions.

Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, where a benzoyl chloride reacts with an amine group on the pyrimidine ring.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and biological activity.

Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological macromolecules, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Structural Analogues

The following compounds share structural motifs with Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate:

Structural Analysis

- Core Heterocycle: The target compound and the Sofosbuvir-related impurity share a pyrimidinone core, whereas the oxadiazole derivative utilizes a 1,3,4-oxadiazole ring. Pyrimidinones are associated with nucleic acid mimicry, while oxadiazoles enhance metabolic stability and binding affinity in drug design.

- Substituent Effects :

- The methyl ester in the target compound improves lipophilicity compared to the benzoyl esters in the Sofosbuvir impurity, which may influence tissue penetration.

- The fluorine atom in the Sofosbuvir-related compounds enhances electronegativity and metabolic resistance, critical for antiviral activity .

- The carbazole group in the oxadiazole derivative contributes to π-π stacking interactions, enhancing antimicrobial potency.

Antimicrobial Activity

The oxadiazole derivative exhibits moderate to high activity against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (Candida albicans), attributed to its 1,3,4-oxadiazole ring and carbazole moiety. In contrast, the pyrimidinone-based target compound lacks direct antimicrobial data but is hypothesized to act as a nucleoside analogue, disrupting viral replication .

Antiviral Potential

The Sofosbuvir impurity and its structural analogue are linked to hepatitis C virus (HCV) therapeutics. Their 2'-fluoro-2'-methyltetrahydrofuran motif mimics natural nucleosides, inhibiting viral RNA polymerases. The target compound’s pyrimidinone core could serve a similar role but requires empirical validation.

Key Research Findings

Structural Stability : The Sofosbuvir-related compounds exhibit superior stability due to fluorine substitution, reducing hepatic metabolism.

Bioactivity Trade-offs: Oxadiazoles prioritize broad-spectrum antimicrobial activity, whereas pyrimidinones may favor antiviral specificity.

Synthetic Challenges : Stereochemical control in tetrahydrofuran derivatives complicates large-scale production compared to the target compound’s simpler synthesis.

Biological Activity

Methyl 2-(4-benzamido-2-oxopyrimidin-1(2H)-yl)acetate, with a CAS number of 172405-13-9, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₃N₃O₄ |

| Molecular Weight | 287.27 g/mol |

| CAS Number | 172405-13-9 |

Synthesis

This compound can be synthesized through various organic chemistry methods involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves the formation of the pyrimidine ring and subsequent functionalization to introduce the benzamide group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of benzimidazole and pyrimidine have shown significant cytotoxic effects against various cancer cell lines, including:

- MCF-7 (Breast Cancer)

- A549 (Lung Cancer)

- HeLa (Cervical Cancer)

In one study, certain derivatives exhibited over 90% inhibition of cell growth in MCF-7 cells, indicating strong anticancer activity . The mechanism involves the induction of oxidative stress leading to apoptosis in cancer cells, which is mediated by an increase in reactive oxygen species (ROS) .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell cycle regulation.

- Induction of Apoptosis : It activates apoptotic pathways through ROS generation, leading to cell death.

- Antioxidant Activity : Some derivatives may exhibit antioxidant properties that modulate cellular oxidative stress levels .

Study on Antitumor Activity

A notable study investigated the antitumor effects of various derivatives, including this compound. The results showed that certain compounds significantly inhibited tumor growth in vivo models, correlating with increased levels of superoxide dismutase and decreased catalase activity, suggesting a shift towards oxidative stress-mediated tumor cell death .

Toxicity Assessment

In addition to efficacy, toxicity assessments were conducted using zebrafish embryos as a model organism. The findings indicated that while some derivatives showed promising anticancer activity, they also exhibited varying degrees of toxicity, necessitating careful evaluation during drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.